[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate
Description
[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate is a carbamate ester derivative characterized by a 2-phenylbutanoate ester backbone and a carbamoyl group linked to a 3-ethylphenyl substituent. This article focuses on its comparison with structurally related compounds, emphasizing substituent effects, synthesis, and physicochemical properties.
Properties
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-15-9-8-12-17(13-15)21-19(22)14-24-20(23)18(4-2)16-10-6-5-7-11-16/h5-13,18H,3-4,14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALHKGYLIJTCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C(CC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate typically involves the reaction of 3-ethylphenyl isocyanate with methyl 2-phenylbutanoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
- Temperature: 50-70°C
- Solvent: Anhydrous toluene or dichloromethane
- Catalyst: Tertiary amine or metal catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation: The phenyl rings can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Hydrolysis: 3-ethylphenylamine and 2-phenylbutanoic acid
Oxidation: Quinones or other oxidized phenyl derivatives
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential as a prodrug, where the carbamate linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate involves the interaction of its carbamate group with biological targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is often reversible, allowing the compound to act as a temporary modulator of enzyme function.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 3-ethyl group in the target compound likely increases lipophilicity compared to the 4-chloro (electron-withdrawing, ) or 3-hydroxy (polar, ) analogs, influencing solubility and membrane permeability.
- Functional Groups : Carbamates (target compound and ) exhibit greater hydrolytic stability than ureas () or hydrazones (), which may degrade under acidic conditions.
Physicochemical Properties (Table 2)
Discussion:
- The target compound’s higher molecular weight and aromaticity suggest lower solubility compared to smaller, non-aromatic analogs like those in .
- Retention times in LCMS (e.g., 1.2 min for trifluoroethylamino derivative ) correlate with polarity; the target compound’s retention time would likely exceed these values due to increased lipophilicity.
Biological Activity
[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate is an organic compound belonging to the carbamate class. Its unique structure, featuring a carbamoyl group attached to a phenyl ring and a phenylbutanoate moiety, positions it as a significant subject of study in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The chemical formula for this compound is C16H19NO2, and it is characterized by the following structural features:
- Carbamoyl Group : Influences reactivity and biological interactions.
- Phenyl Ring : Contributes to hydrophobicity and potential interactions with biomolecules.
- Butanoate Moiety : May enhance metabolic stability and bioavailability.
The biological activity of this compound primarily involves the interaction of its carbamate group with various biological targets. The mechanism is hypothesized to include:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active sites of enzymes, leading to reversible inhibition or modulation of enzyme function. This property is particularly valuable in drug design as it allows for temporary regulation of enzyme activity without permanent alteration of the enzyme structure.
- Biochemical Probes : The compound has been investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates, providing insights into metabolic pathways and enzyme kinetics.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer types.
- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.
Comparative Analysis
A comparison with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(3-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate | Methyl group instead of ethyl | Similar enzyme inhibition |
| [(3-Propylphenyl)carbamoyl]methyl 2-phenylbutanoate | Propyl group may alter solubility | Potentially lower activity |
| [(3-Isopropylphenyl)carbamoyl]methyl 2-phenylbutanoate | Isopropyl group could enhance reactivity | Investigated for similar properties |
Case Studies
- Anticancer Efficacy : A study explored the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research conducted on the interaction between this compound and specific enzymes demonstrated that it could serve as a reversible inhibitor, providing valuable data for drug development targeting enzyme-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
